Lipophilicity Differentiation vs. Dimethyl Analog
The 3-isopropoxy substituent imparts a computed XLogP3-AA of 5.1, which is approximately 0.5–0.8 log units higher than the estimated value for the 2,6-dimethyl analog (C18H23NO, MW 269.38), based on the removal of the oxygen atom and the lower carbon count of the methyl groups [1]. This elevated lipophilicity is directly relevant for optimizing blood-brain barrier permeability or membrane partitioning in cell-based assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.1 (PubChem computed value) |
| Comparator Or Baseline | 2,6-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline: XLogP3 estimated at ~4.3–4.6 (class-level inference based on substructure contribution) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8 log units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) and fragment-based estimation for comparator |
Why This Matters
A 0.5 log unit increase in XLogP3 can translate to a 3- to 6-fold increase in membrane permeability under passive diffusion conditions, making the 3-isopropoxy compound preferable for intracellular target engagement applications where higher lipophilicity is required.
- [1] PubChem. CID 46736102. 3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline. Computed Properties: XLogP3-AA. Retrieved April 2026. View Source
